N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a hydroxyphenyl group, and a prop-2-enoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. The final step involves the addition of the prop-2-enoyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include quinone derivatives, saturated piperidine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The hydroxyphenyl group plays a crucial role in binding to target molecules, while the piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and hydroxyphenyl-containing molecules, such as:
- N-[(4-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-3-carboxamide
Uniqueness
N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-16(21)19-9-7-14(8-10-19)17(22)18(2)12-13-5-4-6-15(20)11-13/h3-6,11,14,20H,1,7-10,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYOIRGAHGBZRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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